2-Hydroxycarbamazepine
2-Hydroxycarbamazepine
2-Hydroxycarbamazepine belongs to the class of organic compounds known as dibenzazepines. Dibenzazepines are compounds with two benzene rings connected by an azepine ring. Azepine is an unsaturated seven-member heterocycle with one nitrogen atom replacing a carbon atom. 2-Hydroxycarbamazepine is considered to be a practically insoluble (in water) and relatively neutral molecule. 2-Hydroxycarbamazepine has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 2-hydroxycarbamazepine is primarily located in the cytoplasm and membrane (predicted from logP). 2-Hydroxycarbamazepine can be converted into 2-hydroxyiminostilbene; which is catalyzed by the enzymes cytochrome P450 3A4 and cytochrome P450 3A7. In humans, 2-hydroxycarbamazepine is involved in the carbamazepine metabolism pathway.
2-Hydroxycarbamazepine is a dibenzoazepine and a member of ureas. It derives from a 5H-dibenzo[b,f]azepin-2-ol.
2-Hydroxycarbamazepine is a dibenzoazepine and a member of ureas. It derives from a 5H-dibenzo[b,f]azepin-2-ol.
Brand Name:
Vulcanchem
CAS No.:
68011-66-5
VCID:
VC20832106
InChI:
InChI=1S/C15H12N2O2/c16-15(19)17-13-4-2-1-3-10(13)5-6-11-9-12(18)7-8-14(11)17/h1-9,18H,(H2,16,19)
SMILES:
C1=CC=C2C(=C1)C=CC3=C(N2C(=O)N)C=CC(=C3)O
Molecular Formula:
C15H12N2O2
Molecular Weight:
252.27 g/mol
2-Hydroxycarbamazepine
CAS No.: 68011-66-5
Cat. No.: VC20832106
Molecular Formula: C15H12N2O2
Molecular Weight: 252.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 2-Hydroxycarbamazepine belongs to the class of organic compounds known as dibenzazepines. Dibenzazepines are compounds with two benzene rings connected by an azepine ring. Azepine is an unsaturated seven-member heterocycle with one nitrogen atom replacing a carbon atom. 2-Hydroxycarbamazepine is considered to be a practically insoluble (in water) and relatively neutral molecule. 2-Hydroxycarbamazepine has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 2-hydroxycarbamazepine is primarily located in the cytoplasm and membrane (predicted from logP). 2-Hydroxycarbamazepine can be converted into 2-hydroxyiminostilbene; which is catalyzed by the enzymes cytochrome P450 3A4 and cytochrome P450 3A7. In humans, 2-hydroxycarbamazepine is involved in the carbamazepine metabolism pathway. 2-Hydroxycarbamazepine is a dibenzoazepine and a member of ureas. It derives from a 5H-dibenzo[b,f]azepin-2-ol. |
|---|---|
| CAS No. | 68011-66-5 |
| Molecular Formula | C15H12N2O2 |
| Molecular Weight | 252.27 g/mol |
| IUPAC Name | 3-hydroxybenzo[b][1]benzazepine-11-carboxamide |
| Standard InChI | InChI=1S/C15H12N2O2/c16-15(19)17-13-4-2-1-3-10(13)5-6-11-9-12(18)7-8-14(11)17/h1-9,18H,(H2,16,19) |
| Standard InChI Key | VPZIYMMSJFWLSP-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=CC3=C(N2C(=O)N)C=CC(=C3)O |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC3=C(N2C(=O)N)C=CC(=C3)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator